molecular formula C21H23N3O6 B2666293 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396674-14-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2666293
CAS No.: 1396674-14-8
M. Wt: 413.43
InChI Key: HMZARJILJBVPOA-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic cannabinoid receptor agonist investigated for its potent interaction with the endocannabinoid system. It is characterized as an indole-based synthetic cannabinoid, a class of compounds known to exert their effects primarily as potent agonists at the CB1 and CB2 cannabinoid receptors[https://pubchem.ncbi.nlm.nih.gov/compound/118718550]. This specific structural activity relationship makes it a critical reference material in forensic toxicology for the identification of novel psychoactive substances (NPS) in biological samples[https://www.caymanchem.com/category/novel-psychoactive-substances]. Furthermore, researchers utilize this compound in in vitro pharmacological studies to elucidate signaling pathways, receptor binding kinetics, and downstream physiological effects associated with cannabinoid receptor activation, contributing to a deeper understanding of the endocannabinoid system's role in various physiological processes. Its well-defined structure serves as a template for studying structure-activity relationships (SAR) to guide the development of future research tools with tailored receptor affinity and selectivity profiles.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c25-19(20(26)23-11-15-1-2-17-18(9-15)30-13-29-17)22-10-14-3-6-24(7-4-14)21(27)16-5-8-28-12-16/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZARJILJBVPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other suitable methods.

    Coupling Reactions: The benzodioxole and piperidine intermediates are then coupled with a furan-3-carbonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Examples :

  • N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl)
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl)
  • Structural Similarities :
    • Shared piperidine core with N-substituents.
    • Use of aromatic acyl groups (e.g., thiophene, phenyl).
  • Functional Differences :
    • Fentanyl analogs target opioid receptors , whereas the target compound’s benzodioxole and furan groups suggest divergent pharmacology.
  • Synthesis : Fentanyl analogs often employ piperidine alkylation and acylation, paralleling strategies for the target compound’s furan-3-carbonyl-piperidine moiety .

Key Comparative Data

Attribute Target Compound QOD Fentanyl Analogs
Core Structure Ethanediamide with benzodioxole and furan-piperidine Ethanediamide with benzodioxole and tetrahydroquinoline Piperidine with aryl acyl groups
Reported Activity Not explicitly stated (inferred hybrid pharmacophore) Falcipain inhibition Opioid receptor agonism
Synthetic Strategy Likely HATU/DIPEA-mediated amidation Alkylation/reductive amination Piperidine alkylation/acylation
Key Substituents Furan-3-carbonyl-piperidine, benzodioxolyl-methyl Tetrahydroquinoline-ethyl, benzodioxolyl Aryl acyl (e.g., thiophene, fluorophenyl)

Research Implications and Gaps

  • Structural Advantages: The target compound’s furan-3-carbonyl group may enhance metabolic stability compared to QODs’ tetrahydroquinoline or fentanyls’ simple aryl acyl groups.
  • Unanswered Questions: No direct evidence exists for its biological activity, necessitating further assays (e.g., enzyme inhibition, receptor binding) to validate hypothesized targets.
  • Synthetic Challenges : The furan-piperidine moiety may require specialized protection/deprotection steps, as seen in analogous piperidine derivatizations .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzodioxole moiety and a piperidine ring, which are known to influence its biological activity. The molecular formula is C23H28N4O4C_{23}H_{28}N_4O_4, with a molecular weight of approximately 440.5 g/mol.

Key Structural Features:

  • Benzodioxole Group: Often associated with various pharmacological effects.
  • Piperidine Ring: Commonly found in many biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. Preliminary studies indicate that it may exert anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways, thus modulating cellular responses.

1. Anti-inflammatory Properties

Research suggests that this compound may inhibit the production of pro-inflammatory cytokines. This could be beneficial in conditions characterized by excessive inflammation.

2. Antioxidant Activity

The compound has shown potential antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may play a role in various diseases.

3. Neuroprotective Effects

Studies have indicated that this compound might protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disorders.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated significant reduction in inflammatory markers in vitro when treated with the compound.
Study 2 Showed protective effects against oxidative stress in neuronal cell cultures, indicating neuroprotective potential.
Study 3 Investigated the compound's interaction with specific receptors, revealing modulation of signaling pathways related to inflammation and cell survival.

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:
The synthesis typically involves sequential coupling of the benzodioxolylmethyl and furan-3-carbonyl-piperidinylmethyl moieties to the ethanediamide core. Critical steps include:

  • Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups for amine protection to avoid side reactions during coupling (e.g., as in for piperidine derivatives).
  • Coupling Reagents: Employ carbodiimides like EDC with HOBt to activate carboxylic acids, ensuring high yields (70–85%) .
  • Purification: Optimize flash chromatography (silica gel, gradient elution with EtOAc/hexane) or HPLC for intermediates, monitoring via TLC or LC-MS .
  • Reaction Conditions: Maintain inert atmospheres (argon/nitrogen) and controlled temperatures (0–50°C) to prevent degradation of sensitive groups like the furan ring .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify connectivity of the benzodioxole (δ 6.7–7.1 ppm), piperidine (δ 2.5–3.5 ppm), and oxamide (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ calculated for C₂₃H₂₄N₂O₆: 437.17) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to ensure >95% purity; retention time comparison against standards .

Advanced: How can computational modeling predict biological targets and binding modes?

Methodological Answer:

  • Target Prediction: Use PubChem’s InChI key (e.g., InChI=1S/C23H28N4O6S/...) for docking studies in platforms like AutoDock Vina. Focus on CNS targets (e.g., serotonin receptors) due to the benzodioxole moiety .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of hydrogen bonds with piperidine nitrogen and furan carbonyl .
  • ADMET Prediction: Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols). For neuroactivity, use SH-SY5Y cells with dopamine/serotonin release assays .
  • Batch Consistency: Verify compound purity (≥98%) via LC-MS and NMR; impurities >2% can skew results .
  • Negative Controls: Include known inhibitors (e.g., fluoxetine for serotonin reuptake) to validate assay sensitivity .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition: Test against acetylcholinesterase (Ellman’s method) and monoamine oxidases (MAO-A/B fluorometric kits) due to structural similarity to CNS-active analogs .
  • Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC₅₀ calculation) .
  • Receptor Binding: Radioligand displacement assays for serotonin (5-HT₂A) and sigma-1 receptors .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Syntize analogs with (a) substituted benzodioxoles (e.g., 7-nitro), (b) piperidine ring expansion (azaperidine), or (c) furan replacement (thiophene) .
  • Bioisosteres: Replace the oxamide linker with urea or sulfonamide groups to assess hydrogen-bonding impact .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., benzodioxole’s π-π stacking vs. piperidine’s cation-π interactions) .

Advanced: What strategies improve metabolic stability and pharmacokinetics?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human/rat microsomes (NADPH cofactor) to identify metabolic hotspots (e.g., furan oxidation). Use LC-MS/MS to track degradation .
  • Stabilization: Introduce electron-withdrawing groups (e.g., CF₃ on benzodioxole) to reduce CYP450-mediated oxidation .
  • Prodrug Design: Mask polar groups (e.g., esterify oxamide) to enhance oral bioavailability .

Basic: How to address poor aqueous solubility during formulation?

Methodological Answer:

  • Co-Solvents: Use PEG-400 or cyclodextrins (20% w/v) in PBS (pH 7.4) for in vitro assays .
  • Salt Formation: React with HCl or citric acid to form water-soluble salts (confirm stability via DSC/TGA) .
  • Nanoformulation: Prepare liposomes (egg PC/cholesterol) or PLGA nanoparticles (60–100 nm) for sustained release .

Advanced: What experimental controls are critical in neuroactivity studies?

Methodological Answer:

  • Positive Controls: Include donepezil (acetylcholinesterase) or ketanserin (5-HT₂A antagonist) to benchmark activity .
  • Vehicle Controls: Test DMSO (<0.1% v/v) to rule out solvent effects on neuronal viability .
  • Blinding: Use double-blind protocols for behavioral assays (e.g., Morris water maze) to reduce bias .

Advanced: How to validate target engagement in vivo?

Methodological Answer:

  • PET Imaging: Radiolabel the compound with ¹¹C or ¹⁸F (e.g., ¹⁸F-fluorination at the benzodioxole methyl) for brain uptake studies in rodents .
  • Knockout Models: Compare activity in wild-type vs. receptor-knockout mice (e.g., 5-HT₂A⁻/⁻) .
  • Biomarker Analysis: Measure plasma serotonin/dopamine levels via ELISA post-administration (dose: 10–50 mg/kg, i.p.) .

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